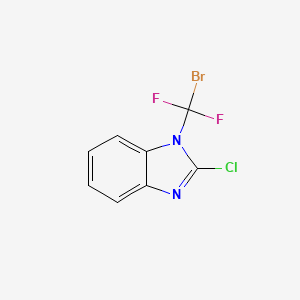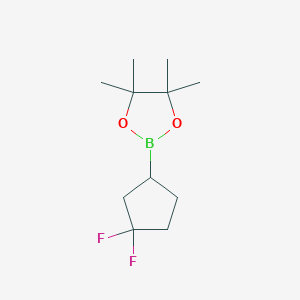![molecular formula C6H6ClN3O B13468398 1H-pyrazolo[3,4-b]pyridin-5-ol hydrochloride](/img/structure/B13468398.png)
1H-pyrazolo[3,4-b]pyridin-5-ol hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-pyrazolo[3,4-b]pyridin-5-ol hydrochloride is a heterocyclic compound that belongs to the family of pyrazolopyridines These compounds are characterized by a fused ring system consisting of a pyrazole ring and a pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1H-pyrazolo[3,4-b]pyridin-5-ol hydrochloride typically involves the formation of the pyrazolopyridine core followed by functionalization. One common method starts with the reaction of diphenylhydrazone and pyridine with iodine to form the pyrazolopyridine core . Subsequent steps involve various functionalization reactions to introduce the hydroxyl group at the 5-position and the hydrochloride salt formation.
Industrial Production Methods
Industrial production methods for this compound often involve scalable synthetic routes that can be optimized for yield and purity. These methods may include continuous flow synthesis and the use of automated reactors to ensure consistent production quality.
化学反応の分析
Types of Reactions
1H-pyrazolo[3,4-b]pyridin-5-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions at various positions on the ring system.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazolopyridine oxides, while substitution reactions can introduce various functional groups onto the ring system.
科学的研究の応用
1H-pyrazolo[3,4-b]pyridin-5-ol hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has been studied for its potential as a biochemical probe and enzyme inhibitor.
Industry: The compound is used in the development of advanced materials and as a precursor for various industrial chemicals.
作用機序
The mechanism of action of 1H-pyrazolo[3,4-b]pyridin-5-ol hydrochloride involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various cellular pathways, leading to therapeutic effects such as anti-cancer activity .
類似化合物との比較
1H-pyrazolo[3,4-b]pyridin-5-ol hydrochloride can be compared with other similar compounds, such as:
- 1H-pyrazolo[3,4-c]pyridine
- 1H-pyrazolo[4,3-b]pyridine
- 1H-pyrazolo[4,3-c]pyridine
These compounds share a similar fused ring system but differ in the position of the nitrogen atoms and functional groups. The unique structure of this compound gives it distinct chemical and biological properties, making it a valuable compound for various applications .
特性
分子式 |
C6H6ClN3O |
|---|---|
分子量 |
171.58 g/mol |
IUPAC名 |
1H-pyrazolo[3,4-b]pyridin-5-ol;hydrochloride |
InChI |
InChI=1S/C6H5N3O.ClH/c10-5-1-4-2-8-9-6(4)7-3-5;/h1-3,10H,(H,7,8,9);1H |
InChIキー |
COPVFHBTBVUEFT-UHFFFAOYSA-N |
正規SMILES |
C1=C2C=NNC2=NC=C1O.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



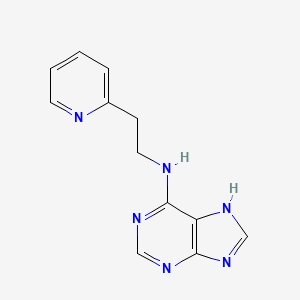


![8-Bromo-3,4-dihydrospiro[1-benzopyran-2,1'-cyclobutan]-4-one](/img/structure/B13468366.png)
![2-[4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl]-2-methylpropanoic acid](/img/structure/B13468370.png)

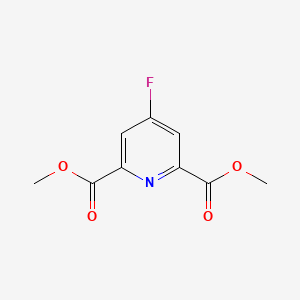
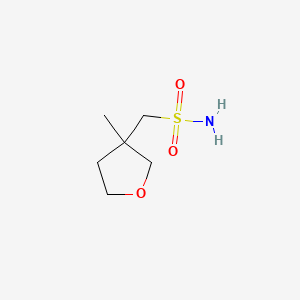
![3-(6-Hydroxy-2-oxobenzo[cd]indol-1(2H)-yl)piperidine-2,6-dione](/img/structure/B13468393.png)
